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Cat. No.: B15561802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rifapentine-D8, a

deuterated analog of the antibiotic Rifapentine. This document details the rationale behind

deuterium labeling, the specific location of the deuterium atoms in Rifapentine-D8, its

synthesis, and its application in research and development, particularly as an internal standard

in bioanalytical methods.

Introduction to Rifapentine and the Significance of
Deuterium Labeling
Rifapentine is a semi-synthetic antibiotic belonging to the rifamycin class. It is a key drug in the

treatment of tuberculosis, acting by inhibiting the DNA-dependent RNA polymerase of

mycobacteria. In the pursuit of enhancing drug development processes, stable isotope-labeled

compounds, such as Rifapentine-D8, have become indispensable tools.

Deuterium (²H), a stable isotope of hydrogen, possesses a neutron in addition to a proton,

making it approximately twice as heavy as protium (¹H). The substitution of hydrogen with

deuterium can lead to a stronger chemical bond (C-D vs. C-H), a phenomenon known as the

kinetic isotope effect. This property can alter the rate of metabolic reactions, a feature

leveraged in drug discovery to improve pharmacokinetic profiles. However, the primary

application of Rifapentine-D8 is as an internal standard in quantitative bioanalysis. Its chemical

similarity to Rifapentine ensures it behaves almost identically during sample extraction and
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chromatographic separation, while its distinct mass allows for separate detection by mass

spectrometry.

Elucidation of the Deuterium Labeling in
Rifapentine-D8
Molecular Structure and Position of Deuterium Labels
Rifapentine-D8 has a molecular formula of C₄₇H₅₆D₈N₄O₁₂ and a molecular weight of

approximately 885.08 g/mol .[1][2][3] The eight deuterium atoms are strategically incorporated

into the piperazine ring of the 4-cyclopentyl-1-piperazinylamino side chain. This specific

placement is crucial as it is a metabolically stable position, ensuring the isotopic label is not lost

during biological processing.

The IUPAC name for Rifapentine-D8 is

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-

yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-

dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-

13-yl] acetate-d8. The deuterated piperazine moiety is a key feature for its use as an internal

standard.

A major metabolite of Rifapentine is 25-desacetyl-rifapentine. The corresponding deuterated

metabolite, 25-desacetyl-rifapentine-d8, is also utilized as an internal standard in analytical

methods.[4][5] Its synonym, 3-[[(4-Cyclopentyl-1-piperazinyl) imino] methyl]-25-O-deacetyl-

rifamycin-D8, further confirms the location of the deuterium atoms on the piperazine ring.[4]

Figure 1. Schematic representation of the deuterated piperazine ring in Rifapentine-D8.

Synthesis of Rifapentine-D8
While specific, detailed protocols for the synthesis of Rifapentine-D8 are proprietary, the

general synthetic strategy can be inferred from the synthesis of Rifapentine and deuterated

building blocks. The synthesis likely involves a two-step process:

Synthesis of Deuterated 1-Amino-4-cyclopentylpiperazine: The key starting material is a

deuterated version of 1-amino-4-cyclopentylpiperazine. This can be achieved through
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methods such as reductive amination of a deuterated piperazine precursor with

cyclopentanone.

Condensation with 3-Formylrifamycin SV: The deuterated 1-amino-4-cyclopentylpiperazine is

then condensed with 3-formylrifamycin SV to yield Rifapentine-D8. This reaction is a

standard method for the synthesis of rifamycin derivatives.

Step 1: Synthesis of Deuterated Intermediate

Step 2: Condensation

Piperazine-d8 1-Amino-4-cyclopentylpiperazine-d8
Reductive Amination

Cyclopentanone

Rifapentine-D8

Condensation

3-Formylrifamycin SV

Click to download full resolution via product page

Figure 2. Plausible synthetic workflow for Rifapentine-D8.

Analytical Characterization and Quantitative Data
Rifapentine-D8 is rigorously characterized to confirm its identity, purity, and isotopic

enrichment. The primary analytical techniques employed are Mass Spectrometry and Nuclear

Magnetic Resonance (NMR) spectroscopy, complemented by High-Performance Liquid

Chromatography (HPLC) for purity assessment.

Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight of Rifapentine-D8 and for

its quantification in biological matrices.
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Compound Molecular Formula
Exact Mass
(monoisotopic)

[M+H]⁺ (m/z)

Rifapentine C₄₇H₆₄N₄O₁₂ 876.4521 877.4594

Rifapentine-D8 C₄₇H₅₆D₈N₄O₁₂ 884.5024 885.5097

25-desacetyl-

rifapentine
C₄₅H₆₂N₄O₁₁ 834.4415 835.4488

25-desacetyl-

rifapentine-d8
C₄₅H₅₄D₈N₄O₁₁ 842.4918 843.4991

Table 1. Mass Spectrometry Data for Rifapentine and its Deuterated Analogs.

In tandem mass spectrometry (LC-MS/MS) applications, specific precursor-to-product ion

transitions are monitored for quantification.

Analyte Precursor Ion (m/z) Product Ion (m/z)

Rifapentine 877.5 151.1

25-desacetyl-rifapentine 835.4 453.2

Rifapentine-D9 (as IS) 887.5 855.3

25-desacetyl-rifapentine-D8

(as IS)
843.3 811.4

Table 2. Exemplary LC-MS/MS Transitions for Rifapentine and its Deuterated Internal

Standards (IS). Note: Different studies may use slightly different transitions.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for Rifapentine-D8 is not publicly available, ¹H NMR spectroscopy

would be used to confirm the absence of signals from the piperazine ring protons, and ²H NMR

would show signals corresponding to the deuterium nuclei at these positions. ¹³C NMR would

show characteristic shifts for the carbon atoms of the deuterated piperazine ring.
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High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of Rifapentine-D8. A typical purity

specification for use as an analytical standard is >98%.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Rifapentine-D8 are often

proprietary. However, based on published methods for similar compounds, the following

outlines the general procedures.

General Protocol for LC-MS/MS Analysis of Rifapentine
in Biological Matrices
This protocol outlines a general procedure for the quantification of Rifapentine in plasma using

Rifapentine-D8 as an internal standard.
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Figure 3. General workflow for bioanalytical sample processing.
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Sample Preparation: A known volume of the biological matrix (e.g., plasma) is aliquoted.

Internal Standard Spiking: A precise amount of Rifapentine-D8 internal standard solution is

added.

Extraction: Proteins are precipitated with a solvent like acetonitrile. The supernatant is then

separated. Alternatively, liquid-liquid extraction can be performed.

Concentration: The solvent is evaporated under a stream of nitrogen.

Reconstitution: The residue is reconstituted in a suitable mobile phase.

LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system for analysis.

Parameter Typical Conditions

LC Column C18 reverse-phase column

Mobile Phase

Gradient of aqueous buffer (e.g., ammonium

formate) and organic solvent (e.g.,

acetonitrile/methanol)

Ionization Mode Electrospray Ionization (ESI), Positive

Detection Mode Multiple Reaction Monitoring (MRM)

Table 3. Typical LC-MS/MS Parameters.

Metabolic Pathways of Rifapentine
The primary metabolic pathway for Rifapentine is deacetylation at the C-25 position to form its

active metabolite, 25-desacetyl-rifapentine.[8][9] Other minor metabolites include 3-formyl-

rifapentine and 3-formyl-25-desacetyl-rifapentine.[8] The deuterium labels on the piperazine

ring of Rifapentine-D8 are distant from the primary site of metabolism, ensuring the stability of

the label.
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Figure 4. Simplified metabolic pathway of Rifapentine.

Applications in Drug Development
The primary application of Rifapentine-D8 is as an internal standard for the quantitative

analysis of Rifapentine in various biological matrices such as plasma, serum, and tissues. Its

use is critical in:

Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism,

and excretion (ADME) of Rifapentine.

Bioequivalence studies: To compare the bioavailability of different formulations of

Rifapentine.

Therapeutic drug monitoring: To ensure that patients are receiving an optimal dose of the

drug.

Conclusion
Rifapentine-D8, with its deuterium labeling on the metabolically stable piperazine ring, is an

essential tool for the accurate and precise quantification of Rifapentine in biological samples.

This technical guide has provided an in-depth overview of its structure, synthesis, and

analytical characterization, highlighting its critical role in advancing the research and

development of Rifapentine-based therapies for tuberculosis. The use of such stable isotope-

labeled standards is fundamental to generating high-quality data in preclinical and clinical

studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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